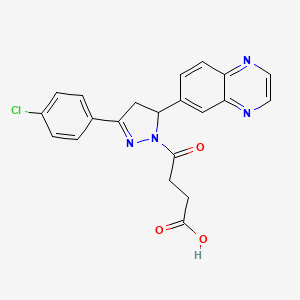
4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that suggest a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula for this compound is C21H19ClN4O, with a molecular weight of approximately 378.9 g/mol. The presence of a chlorophenyl group and a quinoxalinyl moiety are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit promising antimicrobial properties. A study highlighted that 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated significant antifungal activity against various pathogenic strains and showed effectiveness against Mycobacterium tuberculosis H37Rv .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Antifungal Activity | Antitubercular Activity |
|---|---|---|
| Compound A | Good (against 4 strains) | Moderate |
| Compound B | Excellent (against 3 strains) | Strong |
| Compound C | Moderate | Weak |
Anticancer Potential
The compound's potential as an anticancer agent has been explored in several studies. The incorporation of a quinoxaline structure is known to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown to inhibit cell proliferation in breast and lung cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets. Research has suggested that compounds containing pyrazole and quinoxaline structures can act by inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis .
Enzyme Inhibition Studies
Studies have demonstrated that these compounds can act as inhibitors for various enzymes, including:
- Acetylcholinesterase : Important for neurotransmission.
- Urease : Associated with the metabolism of urea in bacteria.
Table 3: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
| Urease | 5 |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:
- Study on Antifungal Activity : A comprehensive study evaluated the antifungal effects against Candida albicans and Aspergillus niger, showing significant inhibition at concentrations as low as 50 µg/mL .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects on multiple cancer cell lines, confirming that the compound induced apoptosis through mitochondrial pathways .
Propiedades
IUPAC Name |
4-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-15-4-1-13(2-5-15)17-12-19(26(25-17)20(27)7-8-21(28)29)14-3-6-16-18(11-14)24-10-9-23-16/h1-6,9-11,19H,7-8,12H2,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJDWOSCQKUAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














